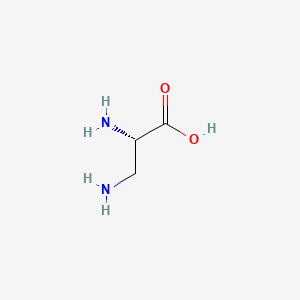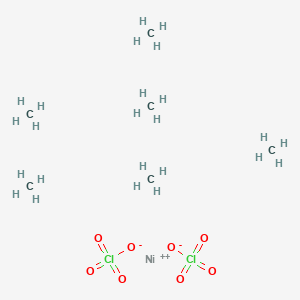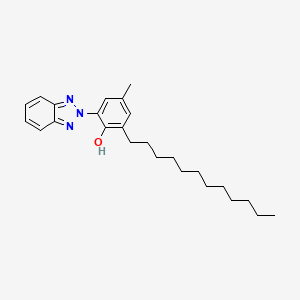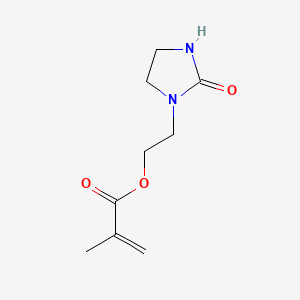
Ácido L-2,3-diaminopropiónico
Descripción general
Descripción
Diaminopropanoic acid, specifically 2,3-diaminopropanoic acid, is a non-proteinogenic amino acid. It is found in certain secondary metabolites, including zwittermicin A and tuberactinomycin . This compound is known for its unique structure, which includes two amino groups attached to a three-carbon backbone, making it an interesting subject for various scientific studies.
Aplicaciones Científicas De Investigación
Diaminopropanoic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which diaminopropanoic acid exerts its effects involves its interaction with various enzymes and molecular targets. For example, in the biosynthesis of staphyloferrin B, diaminopropanoic acid is synthesized by enzymes SbnA and SbnB, which function together as an L-Dap synthase . This process is crucial for the iron-restricted growth of Staphylococcus aureus .
Safety and Hazards
L-2,3-Diaminopropionic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Análisis Bioquímico
Biochemical Properties
L-2,3-Diaminopropanoic acid is synthesized by the enzymes SbnA and SbnB, which are encoded by the staphyloferrin B biosynthetic gene cluster . This amino acid is a crucial component of the siderophore structure, and its synthesis is essential for the production of staphyloferrin B .
Cellular Effects
The synthesis of L-2,3-Diaminopropanoic acid and its incorporation into staphyloferrin B has a significant impact on the iron-restricted growth of Staphylococcus aureus . The inability to synthesize L-2,3-Diaminopropanoic acid results in the loss of staphyloferrin B synthesis, which in turn affects the growth of the bacteria under iron-restricted conditions .
Molecular Mechanism
The enzymes SbnA and SbnB function together in the synthesis of L-2,3-Diaminopropanoic acid . SbnA is similar to cysteine synthase enzymes, while SbnB shows similarity to amino acid dehydrogenases and ornithine cyclodeaminases . Together, they are proposed to function as an L-Dap synthase in the S. aureus cell .
Temporal Effects in Laboratory Settings
The stability and degradation of L-2,3-Diaminopropanoic acid over time in laboratory settings have not been explicitly reported in the literature. It is known that the inability to synthesize this amino acid results in the loss of staphyloferrin B synthesis .
Metabolic Pathways
L-2,3-Diaminopropanoic acid is involved in the biosynthesis of staphyloferrin B, a siderophore produced by Staphylococcus aureus . The enzymes SbnA and SbnB, which are involved in the synthesis of this amino acid, are encoded within the staphyloferrin B biosynthetic gene cluster .
Subcellular Localization
The subcellular localization of L-2,3-Diaminopropanoic acid is not explicitly reported in the literature. The enzymes involved in its synthesis, SbnA and SbnB, are likely localized in the cytoplasm where they participate in the biosynthesis of staphyloferrin B .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diaminopropanoic acid can be synthesized through several methods. One common approach involves the reductive amination of an aldehyde derived from serine. This process uses primary amines and sulfonamides, assisted by the Lewis acid titanium isopropoxide . The required carboxyl group is installed by oxidizing the alcoholic function of 2,3-diaminopropanols bearing protecting groups such as tosyl or benzyl .
Industrial Production Methods: While specific industrial production methods for diaminopropanoic acid are not extensively documented, the synthetic strategies developed in laboratory settings can be scaled up for industrial applications. The use of orthogonally protected methyl esters and reductive amination techniques are likely to be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Diaminopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s amino groups make it reactive towards electrophiles, allowing for the formation of amides and other derivatives .
Common Reagents and Conditions: Common reagents used in reactions involving diaminopropanoic acid include pyridoxal phosphate for amination, titanium isopropoxide for reductive amination, and oxidizing agents like trichloroisocyanuric acid for carboxyl group installation .
Major Products: The major products formed from reactions involving diaminopropanoic acid include various protected derivatives, such as Fmoc-protected nucleoamino acids, which are used in the synthesis of nucleopeptides .
Comparación Con Compuestos Similares
Diaminopropanoic acid can be compared with other non-proteinogenic amino acids, such as:
Diaminobutyric acid: Similar in structure but with a four-carbon backbone.
Diaminopimelic acid: Contains a longer carbon chain and is involved in bacterial cell wall synthesis.
Ornithine: Another non-proteinogenic amino acid with a different functional role in the urea cycle.
Diaminopropanoic acid’s uniqueness lies in its specific structure and reactivity, making it a versatile compound in various scientific fields .
Propiedades
IUPAC Name |
(2S)-2,3-diaminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYZEOJVXMISF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193328 | |
| Record name | L-Alanine, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,3-Diaminopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4033-39-0 | |
| Record name | L-α,β-Diaminopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diaminopropionic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIAMINOPROPIONIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE1TUV83JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Diaminopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While L-Dap itself might not have a single specific target, its incorporation into larger molecules, such as peptides, can significantly alter their interactions. For instance, in the case of antimicrobial peptides, substituting L-amino acids with L-Dap has been shown to increase stability against proteases and affect their activity. [] In another study, L-Dap was used as a building block in a platinum(II)-dendrimer conjugate, impacting the cellular distribution and DNA binding properties of the complex. []
ANone:- Molecular Formula: C3H8N2O2- Molecular Weight: 104.11 g/mol
A: L-Dap is a key building block in the biosynthesis of several natural products, including capreomycin, viomycin, and staphyloferrin B. Research has identified two enzymes, CmnB and CmnK, involved in L-Dap formation. CmnB catalyzes the condensation of O-phospho-L-serine and L-glutamic acid, while CmnK facilitates the oxidative hydrolysis of the resulting intermediate to yield L-Dap. [, ]
A: The presence of two amino groups and one carboxylic acid group in L-Dap allows for diverse chemical modifications and incorporation into peptides and other complex structures. For example, it can be used as a branching unit in the synthesis of branched peptides, influencing their copper(II) binding properties. []
A: Research has demonstrated that incorporating D-amino acids and unnatural amino acids, such as L-Dap, into antimicrobial peptides can improve their resistance to proteolytic degradation. This is a crucial factor in enhancing the stability and efficacy of these peptides in biological systems. []
A: L-Dap has been explored as a component in drug delivery systems. For instance, it has been incorporated into platinum(II)-dendrimer conjugates designed for targeted drug delivery. These conjugates leverage the unique properties of L-Dap to influence cellular uptake, localization, and drug release. []
A: L-Dap, specifically its β-N-oxalyl derivative (β-ODAP), is a neurotoxin found in Lathyrus sativus (grass pea). This poses a significant concern for food safety, as excessive consumption of grass pea can lead to neurolathyrism. Research has focused on developing processing techniques to reduce β-ODAP levels in grass pea products. [, , ]
A: Several analytical methods have been employed to detect and quantify L-Dap and its derivatives. These include high-performance liquid chromatography (HPLC) [, , ], thin-layer chromatography (TLC) [], and colorimetric assays. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















